molecular formula C10H11N3O2 B13170356 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13170356
M. Wt: 205.21 g/mol
InChI Key: UMPCACVOUSFBFR-UHFFFAOYSA-N
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Description

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with an aldehyde group at the 3-position of the pyridine ring and a keto group at the 3-position of the piperazine ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is unique due to its specific structural features, such as the presence of both a piperazine ring and a pyridine ring with an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H11N3O2/c14-7-8-2-1-3-12-10(8)13-5-4-11-9(15)6-13/h1-3,7H,4-6H2,(H,11,15)

InChI Key

UMPCACVOUSFBFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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